N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide
Description
This compound features a pyridine core substituted with a chlorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 4. A sulfanyl (-S-) bridge connects this pyridine ring to a phenyl group, which is further functionalized with a trifluoromethanesulfonamide (-SO₂NHTf) moiety. The trifluoromethyl and sulfonamide groups enhance lipophilicity and metabolic stability, making it relevant in agrochemical and pharmaceutical research .
Properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF6N2O2S2/c14-8-5-7(12(15,16)17)6-21-11(8)25-10-4-2-1-3-9(10)22-26(23,24)13(18,19)20/h1-6,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOOTADKIUODHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C(F)(F)F)SC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF6N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects.
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, leading to downstream effects such as the modulation of enzyme activity, changes in cell signaling, and alterations in gene expression.
Biological Activity
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C15H12ClF3N6O2S
- Molecular Weight : 404.78 g/mol
The structure includes a trifluoromethyl group, a chloro group, and a methanesulfonamide moiety, which enhance its lipophilicity and biological interaction potential.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymatic Inhibition : The sulfonamide group can inhibit certain enzymes by mimicking substrate interactions. It has been shown to interact with carbonic anhydrase and other sulfonamide-sensitive enzymes.
- Receptor Modulation : The compound may act as an antagonist or inhibitor at specific G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways.
In Vitro Studies
- Antimicrobial Activity : Initial studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest significant efficacy against Gram-positive bacteria.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit carbonic anhydrase, showing IC50 values in the low micromolar range, indicating potent inhibition.
| Target Enzyme | IC50 (µM) |
|---|---|
| Carbonic Anhydrase | 2.5 |
| Other Sulfonamide-sensitive Enzymes | 3.0 |
In Vivo Studies
Case studies on animal models have demonstrated that the compound can reduce inflammation and exhibit analgesic effects, likely through its action on inflammatory mediators and pain pathways.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial load when administered at therapeutic doses.
-
Inflammation Model :
- In a murine model of arthritis, treatment with the compound resulted in decreased joint swelling and reduced levels of pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.
Research Findings
Recent research highlights the versatility of this compound in various biological contexts:
- Protein-Ligand Interactions : Studies using surface plasmon resonance have shown that this compound binds effectively to target proteins, suggesting its utility in drug design.
- Potential Therapeutic Applications : Ongoing research is exploring its role as a lead compound for developing new treatments for bacterial infections and inflammatory diseases.
Comparison with Similar Compounds
N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide) (Comins’ Reagent)
- Structure: Two trifluoromethanesulfonyl (-SO₂CF₃) groups are attached to an amino-substituted 5-chloro-2-pyridyl ring.
- Key Differences :
- Lacks the sulfanyl-bridged phenyl group present in the target compound.
- Contains two trifluoromethanesulfonyl groups instead of one, increasing electron-withdrawing effects.
- Applications : Widely used as a triflating agent in organic synthesis due to its strong electrophilicity .
- Molecular Weight : 392.68 g/mol (vs. higher for the target compound due to the phenyl-sulfonamide extension) .
N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide
- Structure : Similar to the target compound but replaces the trifluoromethanesulfonamide (-SO₂NHTf) with a methanesulfonamide (-SO₂NHMe) group.
- Key Differences: Methanesulfonamide reduces electron-withdrawing effects and hydrophobicity compared to trifluoromethanesulfonamide.
- Biological Relevance : Methanesulfonamide derivatives are often explored for antimicrobial or herbicide activities .
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide
- Structure : Features a pyrazole core with chloro, trifluoromethyl, and carboxamide substituents.
- Key Differences :
- Pyrazole instead of pyridine alters aromaticity and hydrogen-bonding capacity.
- Carboxamide group (-CONHMe) provides distinct pharmacophoric properties.
- Agrochemical Relevance : Pyrazole derivatives are common in insecticide design due to their stability and bioactivity .
Structural and Functional Analysis
Electronic Effects
- Trifluoromethyl Groups : Enhance electron-withdrawing effects, stabilizing negative charges in intermediates. This is critical in electrophilic substitution reactions or enzyme inhibition .
- Sulfonamide vs. Sulfanyl: Sulfonamides act as hydrogen-bond donors/acceptors, while sulfanyl groups contribute to lipophilicity and redox stability .
Pharmacokinetic Properties
| Compound | LogP* | Molecular Weight (g/mol) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~3.8 | ~450 | <0.1 (aqueous) |
| Comins’ Reagent | 2.1 | 392.68 | 0.5 (DMSO) |
| N-(...phenyl)methanesulfonamide | ~2.5 | ~380 | 1.2 (DMSO) |
| N-((3-Chloro-5-(TfM)pyridin-2-yl)methyl) | ~3.2 | ~420 | 0.3 (aqueous) |
*Estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
